molecular formula C17H20 B14483281 1-(Cyclohexylmethyl)naphthalene CAS No. 64833-56-3

1-(Cyclohexylmethyl)naphthalene

Cat. No.: B14483281
CAS No.: 64833-56-3
M. Wt: 224.34 g/mol
InChI Key: WNPVZWULJSPNSL-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)naphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound features a naphthalene core with a cyclohexylmethyl group attached to it. Naphthalenes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylmethyl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, advancements in catalytic systems and reaction engineering have improved the efficiency and sustainability of the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylmethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the naphthalene ring using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: HNO3, H2SO4, Cl2, Br2, controlled temperatures.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Nitro, sulfo, and halogenated naphthalene derivatives.

Scientific Research Applications

1-(Cyclohexylmethyl)naphthalene has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials with unique electronic and optical properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    1-Methylnaphthalene: Similar structure but with a methyl group instead of a cyclohexylmethyl group.

    2-Methylnaphthalene: Another isomer with the methyl group at a different position.

    1-Ethylnaphthalene: Contains an ethyl group instead of a cyclohexylmethyl group.

Uniqueness: 1-(Cyclohexylmethyl)naphthalene is unique due to the presence of the bulky cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

64833-56-3

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

1-(cyclohexylmethyl)naphthalene

InChI

InChI=1S/C17H20/c1-2-7-14(8-3-1)13-16-11-6-10-15-9-4-5-12-17(15)16/h4-6,9-12,14H,1-3,7-8,13H2

InChI Key

WNPVZWULJSPNSL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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